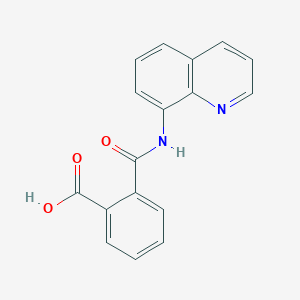
2-(Quinolin-8-ylcarbamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Quinolin-8-ylcarbamoyl)benzoic acid, also known as QBCA, is a chemical compound that has garnered attention in recent years due to its potential use in scientific research. QBCA is a heterocyclic compound that contains both a quinoline and a benzoic acid moiety, making it a versatile molecule with a range of potential applications. In
Applications De Recherche Scientifique
2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments. Additionally, 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 2-(Quinolin-8-ylcarbamoyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, 2-(Quinolin-8-ylcarbamoyl)benzoic acid can prevent cancer cells from dividing and multiplying, leading to cell death.
Effets Biochimiques Et Physiologiques
2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to have anti-inflammatory and antioxidant properties. These properties make 2-(Quinolin-8-ylcarbamoyl)benzoic acid a potential candidate for the treatment of a range of inflammatory and oxidative stress-related diseases, including arthritis and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(Quinolin-8-ylcarbamoyl)benzoic acid is its versatility. Due to its unique chemical structure, 2-(Quinolin-8-ylcarbamoyl)benzoic acid can be modified to produce a range of derivatives with different properties and potential applications. Additionally, 2-(Quinolin-8-ylcarbamoyl)benzoic acid is relatively easy to synthesize and purify, making it suitable for use in a range of lab experiments. However, one of the limitations of 2-(Quinolin-8-ylcarbamoyl)benzoic acid is its potential toxicity. While 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to be relatively non-toxic in vitro, further research is needed to determine its safety and efficacy in vivo.
Orientations Futures
There are several potential future directions for research on 2-(Quinolin-8-ylcarbamoyl)benzoic acid. One area of research is the development of new cancer treatments based on 2-(Quinolin-8-ylcarbamoyl)benzoic acid and its derivatives. Additionally, further research is needed to determine the safety and efficacy of 2-(Quinolin-8-ylcarbamoyl)benzoic acid in vivo, including studies on its pharmacokinetics and toxicity. Finally, there is potential for 2-(Quinolin-8-ylcarbamoyl)benzoic acid to be used in the development of new antibiotics and anti-inflammatory drugs, making it an exciting area of research with a range of potential applications.
Méthodes De Synthèse
The synthesis of 2-(Quinolin-8-ylcarbamoyl)benzoic acid involves a multi-step process that begins with the synthesis of 8-aminoquinoline. This is followed by the reaction of 8-aminoquinoline with 2-chlorobenzoic acid to form the intermediate 2-(quinolin-8-yl)benzoic acid. Finally, the intermediate is treated with cyanogen bromide to produce 2-(Quinolin-8-ylcarbamoyl)benzoic acid. This synthesis method has been optimized to produce high yields of 2-(Quinolin-8-ylcarbamoyl)benzoic acid with high purity, making it suitable for use in scientific research.
Propriétés
Numéro CAS |
17332-36-4 |
|---|---|
Nom du produit |
2-(Quinolin-8-ylcarbamoyl)benzoic acid |
Formule moléculaire |
C17H12N2O3 |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
2-(quinolin-8-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C17H12N2O3/c20-16(12-7-1-2-8-13(12)17(21)22)19-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,20)(H,21,22) |
Clé InChI |
NMTUBTOHMIYNFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



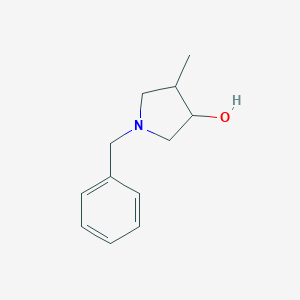
![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
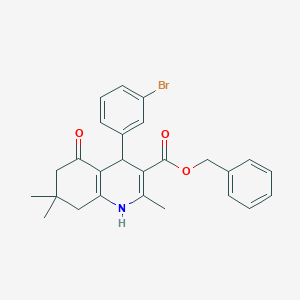
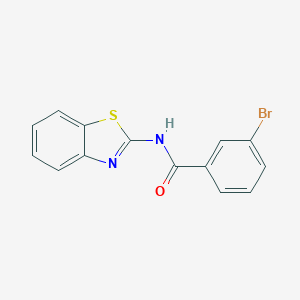
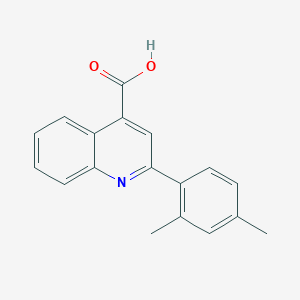
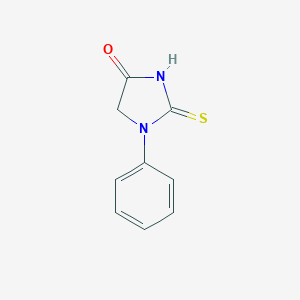
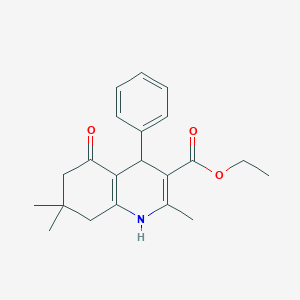
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
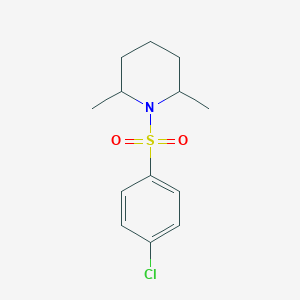
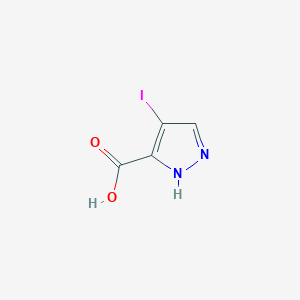

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)

